molecular formula C9H6F3NO2 B2527905 3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol CAS No. 1873171-84-6

3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol

Cat. No.: B2527905
CAS No.: 1873171-84-6
M. Wt: 217.147
InChI Key: IIFQJQMIEBDPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol is an organic compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol . This compound features a trifluoromethoxy group attached to a pyridine ring, which is further connected to a propynol moiety. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The triple bond in the propynol moiety can be reduced to form alkenes or alkanes.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-4-3-7(13-6-8)2-1-5-14/h3-4,6,14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFQJQMIEBDPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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